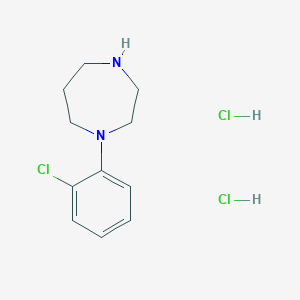

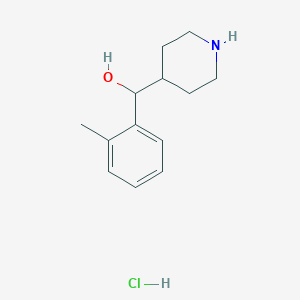

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride

Overview

Description

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride (1,4-DCDD) is a versatile synthetic compound with a wide range of applications in scientific research. It is a crystalline solid that is soluble in water, alcohol, and a variety of organic solvents. It is used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. 1,4-DCDD has also been used in the development of pharmaceuticals and other drugs.

Scientific Research Applications

Chemistry

- Application : “1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride” is a type of piperazine compound . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This core structure is found in many pharmaceuticals and recreational drugs .

- Method of Application : The compound can be prepared by dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. Then, 1 ml of the solution is diluted with methanol to a total volume of 10 ml. The solution is then filtered with a 0.45 μm membrane filter .

- Results or Outcomes : The resulting solution can be used for various chemical analyses, such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Pharmacology

- Application : Some piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching .

- Method of Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

- Results or Outcomes : Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine .

Synthesis of Pyrrolopyrazine Derivatives

- Field : Medicinal Chemistry

- Application : Pyrrolopyrazine derivatives, which can be synthesized from piperazine compounds, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method of Application : Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Identification and Analysis of Piperazines

- Field : Forensic Chemistry

- Application : “1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride” and similar piperazine compounds can be identified and analyzed in seized materials .

- Method of Application : The compound can be prepared by dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. Then, 1 ml of the solution is diluted with methanol to a total volume of 10 ml. The solution is then filtered with a 0.45 μm membrane filter .

- Results or Outcomes : The resulting solution can be used for various chemical analyses, such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Anti-depressant Molecules

- Field : Medicinal Chemistry

- Application : Some piperazine compounds have been investigated for their immediate anti-depressant effects and have been proposed as potential medication for depressive disorder, as well as resistant depression .

- Method of Application : In vitro, (S)-ketamine (esketamine) has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .

- Results or Outcomes : Esketamine has attracted more attention due to its potential as an anti-depressant .

Illicit Manufacture of Piperazines

- Field : Forensic Chemistry

- Application : “1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride” and similar piperazine compounds can be identified and analyzed in seized materials .

- Method of Application : The compound can be prepared by dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. Dilute 1 ml of the solution with methanol to a total volume of 10 ml. Filter with a 0.45 μm membrane filter .

- Results or Outcomes : The resulting solution can be used for various chemical analyses, such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

properties

IUPAC Name |

1-(2-chlorophenyl)-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;;/h1-2,4-5,13H,3,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGYTFHQODDYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1435429.png)

![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)

![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)

![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)